5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol
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Overview
Description
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol is a complex organic compound with significant potential in various scientific fields. This compound features a benzene ring substituted with hydroxy and amino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the hydroxy and amino groups through controlled reactions. Common reagents used include methoxybenzene, naphthalene derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-pressure reaction vessels. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve acidic or basic environments to facilitate the reaction.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Formoterol: A related compound with similar structural features.
Terbutaline: Another compound with comparable functional groups.
Uniqueness
5-(1-Hydroxy-2-((1-(4-methoxynaphthalen-1-yl)propan-2-yl)amino)ethyl)benzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H25NO4 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-[1-hydroxy-2-[1-(4-methoxynaphthalen-1-yl)propan-2-ylamino]ethyl]benzene-1,3-diol |
InChI |
InChI=1S/C22H25NO4/c1-14(23-13-21(26)16-10-17(24)12-18(25)11-16)9-15-7-8-22(27-2)20-6-4-3-5-19(15)20/h3-8,10-12,14,21,23-26H,9,13H2,1-2H3 |
InChI Key |
MLQLUFQBFMFXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C2=CC=CC=C12)OC)NCC(C3=CC(=CC(=C3)O)O)O |
Origin of Product |
United States |
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